molecular formula C12H11NO4 B1490052 4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid CAS No. 1638772-15-2

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid

Cat. No.: B1490052
CAS No.: 1638772-15-2
M. Wt: 233.22 g/mol
InChI Key: OQSYZAVLPRNTNN-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid (CAS 1638772-15-2) is a high-purity chemical compound supplied as a key building block for professional manufacturing and life science research . This indole derivative, with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, is part of the emerging class of Protein Degrader Building Blocks, which are critical in the development of novel therapeutic modalities . The compound features both a carboxylic acid and an ethoxycarbonyl (ester) functional group on its indole ring system, making it a versatile intermediate for further synthetic modification and conjugation . Researchers utilize this scaffold in medicinal chemistry for the synthesis of more complex molecules, particularly in the field of targeted protein degradation, such as the development of PROTACs (Proteolysis-Targeting Chimeras) . Specifications: CAS Number: 1638772-15-2 . Purity: Minimum 97% . Molecular Formula: C12H11NO4 . Molecular Weight: 233.22 g/mol . Handling and Safety: This chemical is for professional manufacturing and research laboratories only. It is not for medical, consumer, or personal use . Please refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information. GHS warning information is available for this compound .

Properties

IUPAC Name

4-ethoxycarbonyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-5-7(11(14)15)6-10-8(9)3-4-13-10/h3-6,13H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSYZAVLPRNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an indole core with ethoxycarbonyl and carboxylic acid functional groups, which are significant for its biological interactions. The presence of these groups may enhance its solubility and reactivity, contributing to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including:

  • Antiviral Activity : Research indicates that derivatives of indole compounds can inhibit HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, structural modifications on indole derivatives have shown improved inhibitory effects against integrase with IC50 values significantly lower than that of the parent compound .
  • Anticancer Properties : Indole derivatives have been studied for their ability to target key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These targets are often overexpressed in tumors, making them viable candidates for therapeutic intervention .

1. Antiviral Activity Against HIV-1

A study evaluated the integrase inhibitory effects of various indole derivatives, including those structurally related to this compound. The results indicated that modifications at specific positions on the indole ring could enhance antiviral potency. For example, a derivative exhibited an IC50 value of 0.13 μM, showcasing significant improvement over earlier compounds .

2. Anticancer Efficacy

Another study focused on the synthesis of new indole-6-carboxylic acid derivatives aimed at inhibiting EGFR and VEGFR pathways. The findings suggested that certain derivatives displayed promising cytotoxic activities against cancer cell lines, with effective inhibition observed at low micromolar concentrations .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act by chelating metal ions essential for enzyme function, particularly in viral replication processes such as those mediated by HIV-1 integrase .
  • Receptor Modulation : By targeting receptors like EGFR and VEGFR, the compound can interfere with signaling pathways that promote tumor growth and angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
AntiviralHIV-1 Integrase0.13
AnticancerEGFR10.06
AnticancerVEGFR15.70

Table 2: Structural Modifications and Their Effects

Modification PositionCompound VariantIC50 Value (μM)Observed Effect
C2Derivative A0.13Significant increase in activity
C3Derivative B10.06Enhanced receptor binding
C6Derivative C15.70Moderate activity improvement

Scientific Research Applications

Synthesis and Structural Characteristics

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid can be synthesized through various methods involving indole derivatives. The compound features an ethoxycarbonyl group at the 4-position and a carboxylic acid at the 6-position, which contribute to its reactivity and biological activity. The molecular formula is C12H11NO4C_{12}H_{11}NO_4 with a molecular weight of approximately 233.23 g/mol.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against viruses such as SARS-CoV-2, demonstrating inhibition of viral replication in vitro . The mechanism often involves interference with viral integration processes, making these compounds promising candidates for antiviral drug development.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including liver cancer (Huh7), breast cancer (MCF7), and colorectal cancer (HCT116) . These compounds can induce cell cycle arrest and downregulate cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Integrase Inhibition : Similar indole derivatives have been shown to inhibit integrase enzymes in viruses like HIV, suggesting a potential pathway for therapeutic intervention . The binding mode analysis indicates that the indole nucleus can chelate metal ions essential for integrase activity.
  • Cell Cycle Modulation : Indole derivatives can affect the cell cycle by modulating the expression of key proteins involved in cell division, leading to apoptosis in cancer cells .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies on the applications of indole derivatives similar to this compound:

Study Compound Target Activity IC50/EC50 Notes
Indole-2-carboxylic acid derivativeHIV IntegraseInhibitionIC50 = 32.37 μMEffective against viral DNA integration
Indole-isoxazole hybridCancer Cell Lines (Huh7, MCF7)CytotoxicityEC50 = varies by compoundInduces G0/G1 phase arrest
6-bromo-5-methoxy derivativeSARS-CoV-2Antiviral ActivityIC50 = 1.06 μg/mLHigh selectivity index (SI = 78.6)

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties between 4-(ethoxycarbonyl)-1H-indole-6-carboxylic acid and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -COOEt (4), -COOH (6) C₁₂H₁₁NO₄ 233.22 High lipophilicity; synthetic intermediate
4-(Methoxycarbonyl)-1H-indole-6-carboxylic acid -COOMe (4), -COOH (6) C₁₁H₉NO₄ 219.19 Lower lipophilicity vs. ethoxy analog
6-Methoxy-1H-indole-2-carboxylic acid -OCH₃ (6), -COOH (2) C₁₀H₉NO₃ 191.18 Distinct electronic effects due to COOH at C2
3-(2-(Dimethylamino)-2-oxoacetyl)-1-methyl-1H-indole-6-carboxylic acid -CH₃ (1), -CO-N(CH₃)₂ (3), -COOH (6) C₁₄H₁₅N₂O₄ ~287.28 Enhanced solubility via dimethylamino group
4-Cyano-1H-indole-6-carboxylic acid -CN (4), -COOH (6) C₁₀H₆N₂O₂ 186.17 Electron-withdrawing cyano group increases acidity

Physicochemical Properties

  • Lipophilicity : The ethoxycarbonyl group in the target compound increases logP compared to methoxycarbonyl analogs (e.g., 4-(methoxycarbonyl)-1H-indole-6-carboxylic acid) .
  • Acidity : The carboxylic acid at position 6 in the target compound may exhibit a lower pKa than derivatives with COOH at position 2 (e.g., 6-methoxy-1H-indole-2-carboxylic acid) due to electronic effects of the indole ring .
  • Solubility: The dimethylamino group in 3-substituted analogs improves aqueous solubility, whereas cyano or ethoxycarbonyl groups reduce it .

Preparation Methods

Hydrolysis of Methyl or Ethyl Indole-6-carboxylates

A common and effective route to prepare 4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid involves the hydrolysis of methyl or ethyl esters of indole-6-carboxylate derivatives using lithium hydroxide monohydrate or potassium hydroxide in mixed solvent systems.

Typical Procedure:

  • Starting Material: Methyl or ethyl indole-6-carboxylate
  • Reagents: Lithium hydroxide monohydrate or potassium hydroxide
  • Solvents: Mixtures of tetrahydrofuran (THF), methanol (MeOH), and water
  • Conditions: Stirring at elevated temperatures (60–80 °C) for several hours (6–16 h)
  • Workup: Removal of organic solvents by concentration, acidification with hydrochloric acid to precipitate the acid, filtration, and drying

Example Data from Literature:

Yield Reaction Conditions Details
95% Lithium hydroxide monohydrate in THF/MeOH/H2O, 60 °C, 6 h Methyl indole-6-carboxylate (11.0 g) treated with LiOH·H2O (15.8 g), stirred, then acidified with 50% HCl; product isolated as tan powder; mp 253-254 °C; NMR confirms structure.
88% Lithium hydroxide in THF/H2O, 80 °C, 16 h Methyl indole-6-carboxylate (1 g) with LiOH (0.72 g), followed by acidification to pH <1 with HCl; white solid obtained; confirmed by LC and NMR.
85% LiOH 3M aqueous solution in MeOH, reflux 1 h Methyl indole-6-carboxylate (3 g) with LiOH, cooled, acidified with 12M HCl, extracted with ethyl acetate; yellow solid product isolated.

These hydrolysis reactions convert the ester group into the corresponding carboxylic acid, maintaining the ethoxycarbonyl substituent at the 4-position intact.

Base-Mediated Hydrolysis with pH Control and Purification

Another detailed approach involves the use of potassium hydroxide in methanol/water mixtures with careful pH control and temperature regulation to optimize conversion and purity.

Key Steps:

  • Dissolution of the ester precursor in methanol
  • Preparation of concentrated KOH aqueous solution
  • Dropwise addition of KOH to the methanol solution under vigorous stirring and cooling (20–25 °C) to maintain pH ≥ 11
  • Prolonged stirring (overnight) with pH adjustments as needed
  • Removal of ethanol by rotary evaporation at temperatures below 30 °C
  • Acidification to pH 5–7 to precipitate the acid product
  • Filtration and drying of the precipitate

This method is adapted from similar indole carboxylic acid preparations and ensures high purity by controlling exothermic reactions and avoiding decomposition.

Alternative Synthetic Routes and Catalytic Methods

While the primary preparation involves hydrolysis, related literature describes palladium- or copper-catalyzed synthetic methodologies for indole derivatives with ethoxycarbonyl groups, mainly focusing on constructing the indole core or introducing substituents before hydrolysis steps.

For example, copper-catalyzed reactions of terminal alkynes with nitrones or palladium-catalyzed intramolecular aminations have been used to synthesize ethoxycarbonyl-substituted indole derivatives, which can be further processed to the target acid.

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Yield (%) Notes
1 Methyl indole-6-carboxylate LiOH·H2O, THF/MeOH/H2O, 60 °C, 6 h 95 Acidification with 50% HCl, tan powder
2 Methyl indole-6-carboxylate LiOH, THF/H2O, 80 °C, 16 h 88 Acidified to pH <1, white solid
3 Methyl indole-6-carboxylate LiOH 3M in MeOH, reflux 1 h 85 Extraction with AcOEt, yellow solid
4 Ethyl indole-6-carboxylate salt KOH in MeOH/H2O, pH ≥ 11, 20–25 °C, overnight Not specified Controlled pH, rotary evaporation, filtration

Research Findings and Notes

  • The hydrolysis of methyl or ethyl esters using lithium hydroxide or potassium hydroxide is highly efficient, with yields typically above 85%.
  • Maintaining reaction temperature between 60–80 °C and pH above 11 during hydrolysis favors complete conversion without side reactions.
  • Acidification after hydrolysis is critical for precipitating the carboxylic acid product with high purity.
  • Removal of organic solvents under mild conditions (rotary evaporation below 30 °C) prevents decomposition.
  • The presence of ethoxycarbonyl substituent at the 4-position remains stable under these hydrolysis conditions.
  • Catalytic methods exist for constructing substituted indoles with ethoxycarbonyl groups but are generally used prior to hydrolysis steps.

Q & A

Q. What are the recommended synthetic routes for 4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via condensation reactions involving indole derivatives and ethyl chloroformate. A general approach involves refluxing 1H-indole-6-carboxylic acid with ethyl chloroformate in acetic acid with sodium acetate as a catalyst . To optimize purity, recrystallization from acetic acid or DMF/acetic acid mixtures is recommended. Monitoring reaction progress via TLC or HPLC ensures minimal side products like unreacted starting materials or over-esterified derivatives.

Q. How can the compound’s stability be assessed under varying storage conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV-Vis light to assess degradation products via LC-MS.
  • Humidity sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, followed by HPLC analysis . Note: Data gaps exist for this compound’s specific stability profile, so extrapolation from structurally similar indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) is advised .

Q. What analytical methods are suitable for characterizing this compound?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the ethoxycarbonyl and carboxylic acid moieties. Key peaks include δ ~1.3 ppm (ethoxy CH3_3) and δ ~165–170 ppm (carboxylic acid C=O) .
  • Purity assessment : HPLC with a C18 column and UV detection at 254 nm.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ or [M−H]^− .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR signals) be resolved during characterization?

Contradictory NMR peaks may arise from tautomerism (e.g., keto-enol forms) or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) to assign ambiguous protons and carbons.
  • Deuterium exchange experiments to detect labile protons (e.g., carboxylic acid -OH) . For persistent issues, compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies are effective for modifying the compound to enhance its bioactivity while retaining core functionality?

  • Derivatization : Replace the ethoxy group with other esters (e.g., methyl, tert-butyl) to alter lipophilicity.
  • Hybridization : Introduce substituents (e.g., halogens, methoxy) at the indole C4 or C7 positions via electrophilic substitution .
  • Metal coordination : Test coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to improve pharmacological properties .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Inconsistent cytotoxicity may stem from:

  • Cellular uptake variations : Measure intracellular concentrations via LC-MS.
  • Metabolic stability : Perform hepatic microsome assays to assess metabolic degradation.
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity . Normalize data using reference compounds (e.g., doxorubicin for apoptosis studies) .

Methodological Guidance Table

Research AspectRecommended MethodsKey ParametersReferences
Synthesis Reflux in acetic acid with NaOAcTime: 3–5 h; Temp: 110–120°C
Purification Recrystallization (DMF/AcOH)Solvent ratio: 1:2 v/v
Stability Accelerated stability testing40°C/75% RH for 4 weeks
Bioactivity Cytotoxicity assays (MTT)IC50_{50} ± SEM (n=3)

Key Data Gaps and Research Opportunities

  • Physicochemical properties : Melting point, solubility, and logP values are unavailable; experimental determination is critical for formulation studies.
  • Toxicological data : Acute toxicity (LD50_{50}) and mutagenicity (Ames test) remain uncharacterized .
  • Mechanistic studies : Target identification via proteomics or thermal shift assays could elucidate its biological relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid
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4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid

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